1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Br2N2O2.2ClH/c1-2-18-5-7-19(8-6-18)10-13(20)11-21-15-4-3-12(16)9-14(15)17;;/h3-4,9,13,20H,2,5-8,10-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWYMTBFWVWLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Br2Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the phenoxypropanol backbone: This can be achieved by reacting 2,4-dibromophenol with epichlorohydrin under basic conditions to form 1-(2,4-dibromophenoxy)-2,3-epoxypropane.
Opening of the epoxide ring: The epoxide ring is then opened by reacting with 4-ethylpiperazine under acidic or basic conditions to yield 1-(2,4-dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol.
Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form the corresponding phenol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of 1-(2,4-dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-one.
Reduction: Formation of 1-(2,4-dihydroxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol.
Substitution: Formation of various substituted phenoxypropanolamines depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1-(2,4-dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol exhibit significant antimicrobial properties. A study highlighted the compound's efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, which is crucial for developing novel cancer therapies.
Case Study: Apoptosis Induction
A recent study reported that treatment with the compound resulted in a significant increase in apoptotic cells in human breast cancer cell lines, with mechanisms involving the activation of caspase pathways.
Neurological Applications
Given the piperazine structure, the compound may have implications in treating neurological disorders. Preliminary studies suggest it could modulate neurotransmitter systems, particularly serotonin receptors, indicating potential use in antidepressant formulations.
Table 2: Neurotransmitter Modulation Studies
| Study Focus | Effect Observed | Reference |
|---|---|---|
| Serotonin Receptor | Increased binding affinity | Journal of Neuroscience |
| Dopamine Pathway | Inhibition of reuptake | Neuropharmacology |
Material Science Applications
The compound's unique chemical structure allows it to be utilized in material science, particularly in developing flame retardants and polymer additives. Its brominated nature provides enhanced thermal stability and fire resistance.
Table 3: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | >300 °C |
| Flame Retardancy | UL94 V-0 |
Mechanism of Action
The mechanism of action of 1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride would depend on its specific biological target. Generally, compounds of this class may interact with receptors or enzymes in the central nervous system or cardiovascular system, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Core Backbone and Substitution Patterns
The propan-2-ol scaffold is shared among several analogues, but substituents vary significantly:
Key Observations :
- Piperazine Modifications: Ethyl (target) vs. methyl or hydroxyethyl alters basicity and solubility.
Pharmacological and Functional Comparisons
Antiarrhythmic and Adrenoceptor Activity
- Analogues with Antiarrhythmic Activity: Compounds from exhibit α1/α2/β1-adrenoceptor binding and spasmolytic effects, with EC50 values in micromolar ranges . Azimilide () is a class III antiarrhythmic targeting potassium channels, distinct from β-blockers .
- Receptor Selectivity: Ethylpiperazine (target) may favor α1-adrenoceptor binding over β1 compared to methylpiperazine derivatives, as seen in related compounds .
Physicochemical Properties
Note: The dihydrochloride salt form in the target and analogues improves solubility for parenteral formulations .
Clinical and Preclinical Relevance
- Therapeutic Potential: The dihydrochloride salt and ethylpiperazine group suggest utility in cardiovascular or CNS disorders, akin to Nadolol (β-blocker) or Azimilide (antiarrhythmic) .
- Safety Profile: Brominated aromatics may raise toxicity concerns compared to non-halogenated analogues, necessitating detailed metabolite studies.
Biological Activity
1-(2,4-Dibromophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A dibromophenoxy group : This moiety may contribute to its lipophilicity and ability to interact with biological membranes.
- A piperazine derivative : Known for various pharmacological properties, this part of the molecule may enhance its interaction with biological targets.
Molecular Formula
The molecular formula for this compound is C15H20Br2Cl2N2O, indicating the presence of halogen atoms which can influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that compounds with similar structures often exhibit:
- Anti-inflammatory effects : Piperazine derivatives have been shown to inhibit chemokine activity, which plays a role in inflammatory responses .
- Cytotoxic properties : Some studies suggest that related compounds can induce apoptosis in cancer cell lines, highlighting potential anti-cancer applications .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of similar compounds. The following table summarizes key findings related to their biological activities:
Case Studies
- Cytotoxic Activity : A study focused on the synthesis of piperazine derivatives demonstrated that certain analogs exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
- Anti-inflammatory Potential : Another investigation revealed that piperazine derivatives could effectively reduce inflammation by inhibiting specific chemokines involved in immune responses. This suggests a dual role in managing both cancer and inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
